2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
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Overview
Description
2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is favored due to its high yield and specificity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents include copper catalysts, azides, and alkynes, with solvents such as water or organic solvents like toluene .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. This compound may also act as an inhibitor of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
2,3-Diazapyrrole: Another triazole derivative with comparable properties.
Osotriazole: A triazole compound used in similar applications.
Uniqueness
2-Methyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-methyl-2-(3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,6(11)12)5-4-8-9-10(5)3/h4H,1-3H3,(H,11,12) |
InChI Key |
CGTIJCMHELHXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=NN1C)C(=O)O |
Origin of Product |
United States |
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